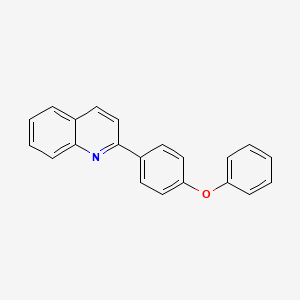
2-(4-Phenoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxyphenyl)quinoline is a chemical compound with the molecular formula C21H15NO . It is a derivative of quinoline, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-(4-Phenoxyphenyl)quinoline and its derivatives has been reported in several studies . One method involves the use of aryne chemistry, where starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one are used along with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . Quinoline-based compound 37 was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung and CNS tumors .
Anti-Cancer Research
Synthetic quinoline structures that possess 2,4-disubstitution such as N-2-diphenylquinol-4-carboxamide 38, as well as naturally occurring quinoline-based alkaloids such as dictamine 39 have been reported to have potent anti-cancer properties .
Pharmacological Applications
The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
4. Organic Dyes and Solar Cell Applications Mao et al. presented a series of organic dyes (designated Q5, Q6) based on quinoline as an electron-deficient π-linker, and introduced push–pull conjugated dyes . These dyes were synthesized by Riley oxidation of –CH3 followed by Knoevenagel condensation .
Physicochemical and Biological Activities
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
6. Design and Development of Bioactive Molecules The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Phenoxyphenyl)quinoline is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .
Mode of Action
2-(4-Phenoxyphenyl)quinoline interacts with its target by binding to the quinone substrate binding site of mitochondrial complex I . This interaction results in the inhibition of the multisubunit membrane protein . The compound specifically and effectively reduces the mitochondrial complex I-dependent respiration, without affecting the respiratory chain complexes II–IV .
Result of Action
The result of 2-(4-Phenoxyphenyl)quinoline’s action is a significant reduction in mitochondrial complex I-dependent respiration . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species . The compound has been nominated as a lead compound for the treatment of Huntington’s disease .
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHQEDQRRLCSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
![Methyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875179.png)

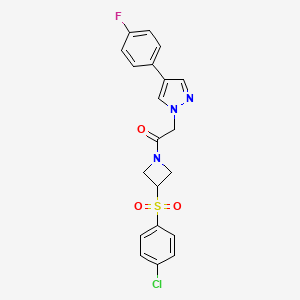
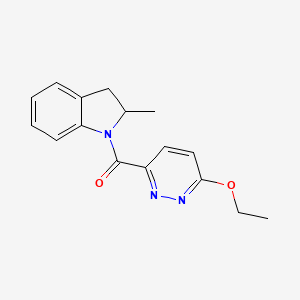
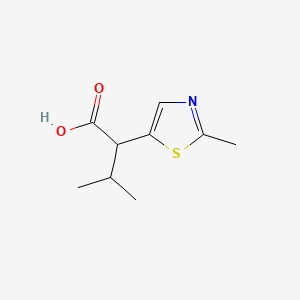
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

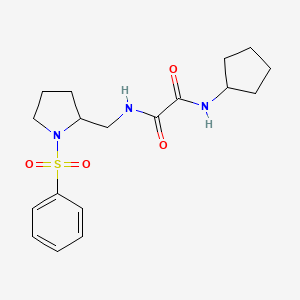
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)